BenchChemオンラインストアへようこそ!

3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Lipophilicity ADME prediction Drug-likeness

This trisubstituted 7-azaindole combines a C3-formyl reactive handle with a C5-nitrile bioisostere and C4-methyl substituent—three orthogonal diversity vectors for sequential, protecting-group-minimal SAR exploration. Unlike the 3-bromo analog restricted to cross-coupling, the aldehyde enables one-step reductive amination, Knoevenagel condensation, and hydrazone formation. With MW 185 Da, 4 HBA, and full RO5 compliance, it sits in optimal fragment space and predicts superior solubility (LogP ~1.94) for fragment screening. Ideal for kinase programs targeting FGFR, CDK, B-Raf, and c-Met, or CNS-penetrant allosteric modulators (TPSA 55.12 Ų). A single versatile intermediate that replaces multiple starting materials.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 1190313-22-4
Cat. No. B3218856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
CAS1190313-22-4
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=NC=C1C#N)C=O
InChIInChI=1S/C10H7N3O/c1-6-7(2-11)3-12-10-9(6)8(5-14)4-13-10/h3-5H,1H3,(H,12,13)
InChIKeyWHLQVAMWQWVFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190313-22-4): Core Physicochemical and Structural Profile for Procurement Evaluation


3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190313-22-4) is a trisubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative bearing a formyl group at C3, a methyl group at C4, and a carbonitrile at C5 . With a molecular formula of C₁₀H₇N₃O and a molecular weight of 185.18 g/mol, the compound occupies an intermediate property space between the unsubstituted parent scaffold (1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, MW 143.15) and heavier halogenated analogs [1]. The 7-azaindole core is recognized as a privileged scaffold in kinase inhibitor drug discovery, and the specific combination of substituents on this compound creates a chemically differentiated building block with a reactive aldehyde handle suitable for late-stage diversification [2].

Why In-Class Pyrrolo[2,3-b]pyridine-5-carbonitrile Analogs Cannot Be Treated as Interchangeable with CAS 1190313-22-4


Despite sharing a common 7-azaindole-5-carbonitrile core, the 3-formyl-4-methyl substitution pattern fundamentally alters the physicochemical property profile, hydrogen-bonding capacity, and synthetic reactivity relative to unsubstituted, 4-chloro, or 3-bromo analogs. The formyl group introduces a fourth hydrogen-bond acceptor and approximately 2.6 Ų of additional polar surface area compared to the parent scaffold, altering permeability and solubility behavior in ways that cannot be predicted from the core alone . Critically, the C3 aldehyde is a reactive handle that enables reductive amination, Knoevenagel condensation, and hydrazone formation — transformations that are chemically inaccessible to the corresponding 3-bromo derivative, which is confined to cross-coupling chemistry . In the context of 7-azaindole-based kinase inhibitor programs, where subtle modifications to the hinge-binding region and solvent-exposed vectors can determine both potency and selectivity, the combinatorial choice of substituent identity is not a matter of convenience but of functional necessity [1].

Quantitative Differentiation of 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Against Its Closest Structural Analogs


LogP Differential: ~1.6 Log Unit Lower Lipophilicity Versus the 3-Bromo Analog Reduces Predicted Non-Specific Binding Risk

The target compound exhibits a LogP of 1.94 (Chemsrc) to 0.77 (Mcule calculated), compared to the 3-bromo-4-methyl analog (CAS 1190312-91-4), which records a LogP of 2.51–3.53 across multiple sources . This difference of approximately 1.6 log units corresponds to a roughly 40-fold difference in octanol-water partition coefficient. Lower lipophilicity is generally associated with reduced phospholipidosis risk, lower non-specific protein binding, and improved aqueous solubility — all critical factors in early-stage hit-to-lead optimization . The 4-chloro analog (CAS 920966-02-5) also exhibits higher lipophilicity (XLogP3-AA = 1.7 by PubChem; LogP 2.09–2.75 by other sources), while the unsubstituted parent scaffold (CAS 517918-95-5) has an XLogP3 of 1.0 [1].

Lipophilicity ADME prediction Drug-likeness Non-specific binding

Hydrogen-Bond Acceptor Capacity: 4 HBA vs. 2 HBA for Parent and 4-Chloro Scaffolds Expands Intermolecular Interaction Potential

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites — the pyridine nitrogen, pyrrole nitrogen, formyl carbonyl oxygen, and nitrile nitrogen — compared to only 2 HBA sites in the parent scaffold (CAS 517918-95-5), the 4-chloro analog (CAS 920966-02-5), and the 3-bromo analog (CAS 1190312-91-4) [1]. The topological polar surface area (TPSA) increases correspondingly: 55.12 Ų for the target (Mcule) versus 52.47 Ų for the parent, 4-chloro, and 3-bromo scaffolds . While the TPSA increment is modest, the additional HBA capacity — particularly the formyl oxygen — provides a specific, directional interaction site that can engage in hydrogen bonding with kinase hinge residues or structured water networks, as documented in 7-azaindole co-crystal structures [2].

Hydrogen bonding Polar surface area Permeability Molecular recognition

Divergent Synthetic Reactivity: 3-Formyl Enables Reductive Amination and Condensation Chemistry Inaccessible to the 3-Bromo Analog

The C3 formyl group on the target compound serves as a versatile electrophilic handle for C–N and C–C bond-forming reactions. According to a comprehensive review of azaindole building block utility, 'a 3-formyl handle on 7-azaindole [provides] a rapid side-chain installation interface, commonly used to build amine side chains (reductive amination) or to integrate conjugated/heterocyclic linkers for binding and property optimization' . In contrast, the 3-bromo analog (CAS 1190312-91-4) is restricted to transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), which require palladium catalysts, specialized ligands, and anhydrous conditions . The formyl group also enables Knoevenagel condensations with active methylene compounds, hydrazone/oxime formation, and Grignard additions — transformations that are entirely orthogonal to the reactivity of the bromo analog and that permit incorporation of sp³-rich fragments without metal contamination concerns .

Synthetic chemistry Aldehyde handle Late-stage diversification Library synthesis

Rotatable Bond Count: 2 Rotatable Bonds Provide Greater Conformational Freedom than the Fully Rigid Parent and 4-Chloro Scaffolds (0 Rotatable Bonds)

The target compound has 2 rotatable bonds — corresponding to the C3–CHO and C4–CH₃ bonds — compared to 0 rotatable bonds for the unsubstituted parent scaffold (CAS 517918-95-5), the 4-chloro analog (CAS 920966-02-5), and the 3-bromo analog (CAS 1190312-91-4) [1][2]. The introduction of limited conformational flexibility through the formyl and methyl groups allows the molecule to sample multiple low-energy conformations while maintaining a low molecular weight (185.18 Da) and full compliance with Lipinski's Rule of Five (0 RO5 violations) . This is in contrast to the fully rigid parent scaffold, which may require a larger entropic penalty upon binding, and to larger flexible analogs that carry higher desolvation costs. In the context of fragment-based drug discovery (FBDD), where 7-azaindoles are frequently employed, limited rotatable bonds can improve the balance between preorganization and induced-fit binding [3].

Conformational flexibility Ligand preorganization Entropic penalty Molecular docking

5-Carbonitrile as a Carboxylic Acid Bioisostere: Differentiated Physicochemical Profile vs. the 5-COOH Analog (CAS 1190313-55-3) for CNS Penetration Potential

The 5-carbonitrile group (C≡N) is a well-established carboxylic acid bioisostere offering distinct property advantages. The target compound's nitrile confers a TPSA of 55.12 Ų and a single H-bond donor, whereas the corresponding 5-carboxylic acid analog (3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, CAS 1190313-55-3) has a TPSA of 83.05 Ų, 2 H-bond donors, and a LogP of 1.33–1.77 . The nitrile analog's lower TPSA and reduced H-bond donor count are consistent with improved passive membrane permeability, a critical parameter for compounds targeting intracellular kinases or CNS indications. This differentiation is functionally meaningful: in kinase drug discovery programs where a carboxylic acid is present at the solvent-exposed region, replacement with a nitrile can preserve key electrostatic interactions while enhancing cell permeability and oral bioavailability .

Bioisostere Carboxylic acid replacement CNS permeability Nitrile

7-Azaindole Scaffold Privilege: Documented Kinase Inhibitor Activity Across Multiple Targets Provides a Validated Starting Point for Lead Generation

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is extensively validated as a kinase inhibitor core. The comprehensive review by Mérour et al. (2014) documents 7-azaindole derivatives active against FGFR, c-Met, B-Raf, CDK, CHK1, and multiple other kinase targets [1]. Specific quantitative benchmarks from the literature include: PLX4720, a 7-azaindole derivative, inhibits B-Raf(V600E) with an IC₅₀ of 13 nM [2]; 4-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine inhibits Haspin kinase with an IC₅₀ of 0.118 µM [3]; and compound 4h from a 2021 study exhibited FGFR1–4 IC₅₀ values of 7, 9, 25, and 712 nM, respectively [4]. While the target compound itself lacks published biological data, its 3-formyl-4-methyl-5-carbonitrile substitution pattern places it at the intersection of this validated scaffold space and provides a chemically enabled entry point for generating novel analogs via the formyl handle .

Kinase inhibition 7-Azaindole Privileged scaffold Drug discovery

High-Value Procurement Scenarios for 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in Medicinal Chemistry and Chemical Biology


Kinase Inhibitor Lead Generation via Reductive Amination Library Synthesis

The 3-formyl handle enables one-step reductive amination with diverse primary and secondary amines to generate focused libraries of 3-aminomethyl-7-azaindole-5-carbonitrile analogs . This is directly relevant to kinase programs targeting FGFR, CDK, B-Raf, and c-Met, where the 7-azaindole scaffold is a validated hinge-binding motif and the C3 vector projects toward the solvent-exposed region or selectivity pocket [1]. For procurement teams supporting medicinal chemistry groups, this compound offers a single versatile intermediate that can be diversified into dozens of analogs without requiring multi-step synthesis for each derivative.

Fragment-Based Drug Discovery (FBDD) with a Physicochemically Balanced 7-Azaindole Fragment

With a molecular weight of 185 Da, 2 rotatable bonds, 4 HBA, and full RO5 compliance (0 violations), this compound sits within the optimal fragment space (MW < 250, HBA ≤ 5, clogP < 3.5) . The combination of the 5-carbonitrile (a hydrogen-bond acceptor and carboxylic acid bioisostere) and the 3-formyl (a reactive handle for fragment growing) makes it a rationally designed starting point for fragment-based campaigns against kinase or HDAC targets [1]. Its lower LogP (~1.94) compared to the bromo analog (~3.53) predicts superior solubility at fragment screening concentrations (typically 0.5–2 mM in aqueous buffer) .

CNS-Penetrant Kinase Inhibitor Programs Requiring Low TPSA and Minimal HBD Count

The target compound's TPSA of 55.12 Ų and single H-bond donor place it within favorable CNS drug space (typically TPSA < 90 Ų, HBD ≤ 3 for blood-brain barrier penetration) . Its nitrile group serves as a carboxylic acid bioisostere without the permeability penalty of the free acid (TPSA 83.05 Ų for the COOH analog) [1]. This makes it a strategically valuable intermediate for neurological kinase targets (e.g., LRRK2, CDK5, GSK-3β) or for brain-penetrant allosteric kinase modulators where maintaining low TPSA is critical for CNS exposure.

Diversity-Oriented Synthesis (DOS) Using Orthogonal Reactive Handles

The compound possesses three chemically distinct reactive sites: (1) the C3 aldehyde for condensation/reductive amination; (2) the C5 nitrile for hydrolysis to amide/carboxylic acid or reduction to amine; and (3) the N1 pyrrole N–H for alkylation/arylation. This orthogonality enables sequential, protecting-group-minimal diversification strategies . For CROs and compound management facilities building screening decks, this compound reduces the number of starting materials needed to access diverse chemical space, as three different diversity vectors can be explored from a single building block [1].

Quote Request

Request a Quote for 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.